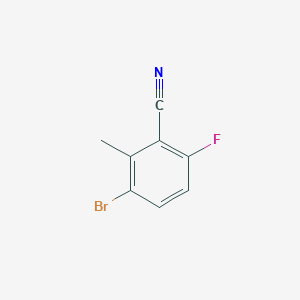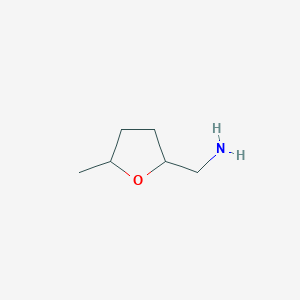
2-(Azetidin-3-yl)-4-methylthiazole
Overview
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in the synthesis of various pharmaceuticals due to their structural similarity to β-lactam antibiotics . Thiazoles, on the other hand, are aromatic sulfur and nitrogen-containing heterocycles . They are found in many important drugs and molecules, including vitamin B1 (thiamine) and penicillins .
Molecular Structure Analysis
The molecular structure of a compound like “2-(Azetidin-3-yl)-4-methylthiazole” would likely feature the four-membered azetidine ring attached to the five-membered thiazole ring. The exact structure would depend on the positions of the substituents .
Chemical Reactions Analysis
Azetidines and thiazoles can undergo a variety of chemical reactions. Azetidines, for example, can participate in ring-opening reactions . Thiazoles can undergo electrophilic and nucleophilic substitution reactions at the carbon between the sulfur and nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Generally, azetidines are stable but can be reactive due to the strain of the four-membered ring . Thiazoles are aromatic and relatively stable .
Scientific Research Applications
Synthesis and Biological Activities : Compounds containing the azetidinone and thiazolidinone moieties linked to the indole nucleus, including derivatives of 2-(Azetidin-3-yl)-4-methylthiazole, have been synthesized and characterized. These compounds have been found to possess antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. This suggests their potential in various therapeutic applications (Saundane & Walmik, 2013).
Pharmacological Evaluation : Another study focused on the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinone derivatives. These compounds have been tested for antibacterial activity against various bacteria and fungi, demonstrating their potential in treating infectious diseases (Mistry & Desai, 2006).
Anti-inflammatory Activity : Research on derivatives of 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones has shown significant anti-inflammatory activity in vivo. This indicates their potential use in developing new anti-inflammatory drugs (Khedekar et al., 2003).
Antitubercular Agents : Novel azetidinone derivatives containing 1, 2, 4-triazole have been synthesized and evaluated for anti-tubercular activity. Some of these compounds have shown promising activity against Mycobacterium tuberculosis (Thomas, George, & Harindran., 2014).
Antifungal Activity : Studies have also been conducted on the synthesis of various azetidin-2-one derivatives and their testing against phytopathogenic fungi. Certain derivatives have shown effectiveness, particularly against Phycomycetes (Arnoldi, Cabrini, Farina, & Merlini, 1990).
Antiprion Activity : 2-Aminothiazoles, a related class of compounds, have been identified as having antiprion activity in prion-infected neuroblastoma cell lines. This opens up new avenues for treating prion diseases (Gallardo-Godoy et al., 2011).
Antileishmanial Agents : A study synthesized a series of azetidin-2-ones and tested them for antileishmanial activity. Some compounds displayed activity comparable to that of the clinically used antileishmanial drug, amphotericin B (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).
Mechanism of Action
Target of Action
Similar compounds have been designed as colchicine-binding site inhibitors (cbsi) . Colchicine is a potent drug used to treat gout, and its binding site is a crucial target for many therapeutic agents.
Mode of Action
If it acts similarly to other cbsis, it likely interacts with the colchicine binding site on tubulin . This interaction can inhibit the polymerization of tubulin, a critical process in cell division, thereby exerting its therapeutic effects.
Biochemical Pathways
Given its potential role as a cbsi, it may affect the microtubule dynamics within cells . Microtubules are essential components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . For instance, L-084, an orally active carbapenem, was discovered through pharmacokinetic studies on various prodrug esters .
Result of Action
If it acts as a cbsi, it could potentially inhibit cell division by disrupting microtubule dynamics . This could lead to cell cycle arrest and potentially induce apoptosis, especially in rapidly dividing cells.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(azetidin-3-yl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-5-4-10-7(9-5)6-2-8-3-6/h4,6,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBGQPVVAYWNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



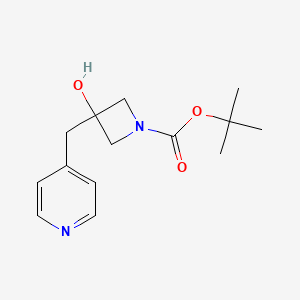
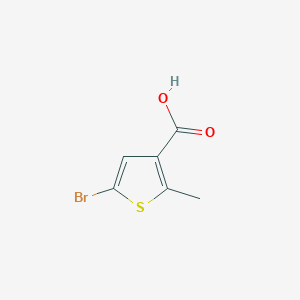

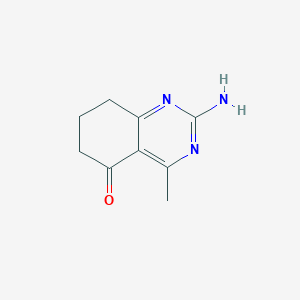
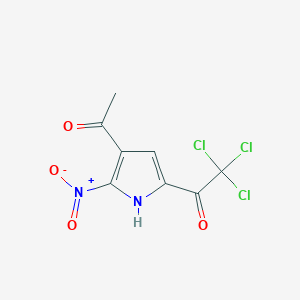
![2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one hydrochloride](/img/structure/B1374250.png)
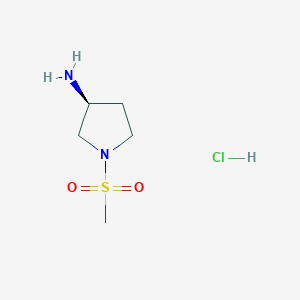

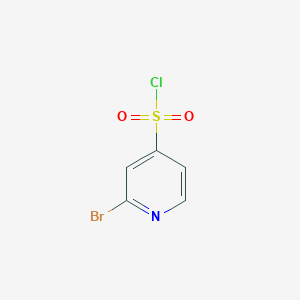
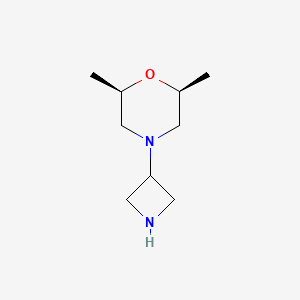
![5H-benzofuro[3,2-c]carbazole](/img/structure/B1374261.png)

